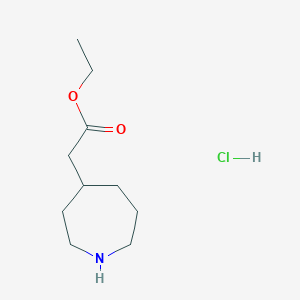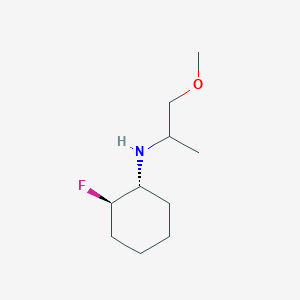![molecular formula C11H17N3O2 B1492461 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid CAS No. 1879718-07-6](/img/structure/B1492461.png)
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid
描述
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid (3-TBA) is an organic compound that is used as a research tool in the fields of biochemistry and physiology. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. 3-TBA is synthesized in the laboratory and is used to study the biochemical and physiological effects of various compounds and drugs. The compound has been found to be useful in understanding the mechanisms of action of drugs and other compounds, as well as their biochemical and physiological effects.
作用机制
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid acts as an inhibitor of several enzyme systems, such as proteases and phosphatases. It has been found to inhibit the activity of enzymes that are involved in the metabolism of drugs and other compounds. Additionally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been found to interact with several receptors in the body, such as G-protein coupled receptors and serotonin receptors. These interactions can affect the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzyme systems, such as proteases and phosphatases. Additionally, it has been found to interact with several receptors in the body, such as G-protein coupled receptors and serotonin receptors. These interactions can affect the biochemical and physiological effects of drugs and other compounds.
实验室实验的优点和局限性
The use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound is not very soluble in water and can be toxic in high concentrations.
未来方向
The use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in laboratory experiments has several potential future directions. One potential direction is to explore the use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in combination with other compounds, such as drugs and hormones, to study their biochemical and physiological effects. Additionally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid could be used to study the effects of various compounds on the body, such as neurotransmitters and other biomolecules. Finally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid could be used to study the mechanisms of action of drugs and other compounds, as well as their biochemical and physiological effects.
科学研究应用
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of drugs, as well as their biochemical and physiological effects. It has also been used to study the effects of other compounds on the body, such as hormones, neurotransmitters, and other biomolecules.
属性
IUPAC Name |
3-[(6-tert-butylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)8-6-9(14-7-13-8)12-5-4-10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXAQEFGSUNPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)






